1-(2-methylbenzyl)-1H-pyrazol-3-amine
Overview
Description
1-(2-Methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-methylbenzyl group attached to the nitrogen at position 1 of the pyrazole ring. The presence of the 2-methylbenzyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-methylbenzyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylbenzylamine and 3-chloropyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF).
Procedure: The 2-methylbenzylamine is added to a solution of 3-chloropyrazole in the chosen solvent. The mixture is then heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(2-Methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group on the benzyl moiety, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce any carbonyl groups present in the compound.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced into the ring. Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazol-3-amine: This compound lacks the methyl group on the benzyl moiety, which may result in different chemical and biological properties.
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-(2-Methylphenyl)-1H-pyrazol-3-amine: This compound has a methyl group directly attached to the phenyl ring, which may influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAPFXJHJIFIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252524 | |
Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492426-23-0 | |
Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492426-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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